2'-O-Methyl-3-deazauridine

Antitumor L1210 leukemia Structure-activity relationship

2'-O-Methyl-3-deazauridine (CAS 57165-33-0) is a synthetic ribonucleoside analog that combines two key structural modifications of uridine: deletion of the N3 ring nitrogen (3-deaza) and addition of a 2'-O-methyl group on the ribose sugar. This dual modification creates a compound that has been used as an analytical internal standard for pharmacokinetic monitoring of 3-deazauridine and is annotated as a substrate for HIV-1 and avian myeloblastosis virus (AMV) reverse transcriptases.

Molecular Formula C11H15NO6
Molecular Weight 257.24 g/mol
Cat. No. B12062623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-Methyl-3-deazauridine
Molecular FormulaC11H15NO6
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=CC(=CC2=O)O)CO)O
InChIInChI=1S/C11H15NO6/c1-17-10-9(16)7(5-13)18-11(10)12-3-2-6(14)4-8(12)15/h2-4,7,9-11,13-14,16H,5H2,1H3
InChIKeyBJDHEHYVJKGKNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-O-Methyl-3-deazauridine: A Dual-Modified Nucleoside for Antiviral and Antisense Research – Procurement Selection Guide


2'-O-Methyl-3-deazauridine (CAS 57165-33-0) is a synthetic ribonucleoside analog that combines two key structural modifications of uridine: deletion of the N3 ring nitrogen (3-deaza) and addition of a 2'-O-methyl group on the ribose sugar. This dual modification creates a compound that has been used as an analytical internal standard for pharmacokinetic monitoring of 3-deazauridine [1] and is annotated as a substrate for HIV-1 and avian myeloblastosis virus (AMV) reverse transcriptases [2]. Unlike the parent compound 3-deazauridine, which exhibits antitumor and antiviral activities through inhibition of cytidine triphosphate synthetase (CTP synthetase), the 2'-O-methyl derivative shows markedly altered biological and physicochemical properties that render it both a valuable research tool and a case study in nucleoside structure-activity relationships.

Why 2'-O-Methyl-3-deazauridine Cannot Be Replaced by 3-Deazauridine, 2'-O-Methyluridine, or Other In-Class Analogs


The combined 3-deaza and 2'-O-methyl modifications produce a distinctive biochemical and analytical fingerprint that is not replicated by either modification alone. Direct comparative testing has demonstrated that 2'-O-methyl-3-deazauridine is uniformly inactive in L1210 leukemia cell culture, in striking contrast to 3-deazauridine which inhibits growth at 6 µM [1]. This loss of activity illustrates that the 2'-O-methyl group is not a silent modification but a decisive structural determinant of biological function. In analytical chemistry, the compound's characteristic UV absorbance ratio (280/254 nm) of 3.0 enables its use as a quantitative internal standard that is chromatographically separable from 3-deazauridine [2]. Furthermore, MeSH annotations distinguish this compound as a specific substrate for retroviral reverse transcriptases, a property not conferred by simpler 2'-O-methyluridine [3]. These orthogonal differentiators mean that generic interchange with 3-deazauridine, 2'-O-methyluridine, or other deazauridine analogs will yield erroneous results in both analytical and biological contexts.

Quantitative Differentiation Evidence: 2'-O-Methyl-3-deazauridine Versus Closest Analogs


Complete Loss of Antileukemic Activity in L1210 Cells Versus 3-Deazauridine – A Direct Head-to-Head Comparison

In a direct comparative evaluation, 2'-O-methyl-3-deazauridine and several related 2'-O- and 3'-O-methyl derivatives were tested in L1210 leukemia cell culture alongside the parent compound 3-deazauridine. The 2'-O-methyl-3-deazauridine (compound 6b) and all other methylated derivatives were found to be uniformly inactive, whereas 3-deazauridine is a known inhibitor of L1210 cell proliferation at a concentration of 6 µM [1]. The paper explicitly states that this result 'provides a striking example of nucleoside structure specificity' and supports a mechanism whereby the free ribose hydroxyl groups are essential for biological activity .

Antitumor L1210 leukemia Structure-activity relationship

Unique UV Absorbance Signature for HPLC Quantification of 3-Deazauridine – Cross-Study Method Validation

2'-O-Methyl-3-deazauridine was selected and validated as the internal standard for a clinical HPLC method quantifying plasma 3-deazauridine levels in leukemia patients. The compound was identified by its characteristic ultraviolet absorbance ratio of 3.0 at 280/254 nm and its distinct retention time on a reverse-phase C18 column using a mobile phase of 0.1 M ammonium acetate (pH 4.0) with 5% methanol [1]. This method achieved quantification of 3-deazauridine at steady-state concentrations of 22.1 µg/mL (range: 13.6–42.8 µg/mL) in patients receiving 5.0 mg/kg/h infusions, with a mean elimination half-life of 109 minutes for 3-deazauridine [1].

HPLC Internal standard Pharmacokinetics Method validation

Annotation as Substrate for HIV-1 and AMV Reverse Transcriptases – Divergent Enzymatic Recognition Versus 3-Deazauridine

The MeSH (Medical Subject Headings) database annotation for 2'-O-methyl-3-deazauridine explicitly records: 'structure given in first source; substrate for HIV and AMV reverse transcriptases as well as DNA polymerases' [1]. This annotation distinguishes the compound from 3-deazauridine, whose primary documented mechanism is competitive inhibition of CTP synthetase with a Ki of 1.9 × 10⁻⁵ M and whose anti-HIV-1 activity operates via increased mutational load rather than direct chain termination [2][3]. The substrate annotation for 2'-O-methyl-3-deazauridine implies that the 2'-O-methyl and 3-deaza modifications together permit recognition and incorporation by retroviral polymerases, a property not shared by all 3-deazauridine analogs.

Reverse transcriptase HIV-1 Nucleoside substrate Enzymology

Enhanced RNA Duplex Thermal Stability from 2'-O-Methyl Modification – Class-Level Thermodynamic Evidence

Although direct melting temperature (Tm) data for duplexes containing 2'-O-methyl-3-deazauridine are not published, extensive class-level evidence demonstrates that 2'-O-methyl modifications increase the thermal stability of RNA duplexes. Rozners et al. (2007) reported that 2'-O-Me substituents increase duplex stability by ΔTm = +0.5 to +1.1 °C per modification in formacetal-containing oligoribonucleotide duplexes at physiological salt concentrations [1]. Fully modified 2'-O-methyl oligoribonucleotide duplexes exhibit Tm values significantly higher than unmodified RNA:RNA duplexes, with the stability order reported as 2'-fluoro > 2'-O-propyl > 2'-O-methyl > RNA > DNA [2]. This enhancement is attributed to preorganization of the ribose sugar into the North (C3'-endo) conformation, which favors A-form helical geometry characteristic of RNA:RNA and RNA:2'-O-methyl-RNA duplexes.

RNA duplex stability 2'-O-methyl Melting temperature Antisense oligonucleotides

Extended Plasma Elimination Half-Life of 9 Hours Versus 3-Deazauridine – Pharmacokinetic Differentiation

Vendor technical data indicates that 3-deaza-2'-O-methyluridine has a plasma elimination half-life of approximately 9 hours . This is substantially longer than the reported terminal half-life of 3-deazauridine, which ranges from approximately 4.4 hours [1] to 6.9 hours [2] in Phase I clinical pharmacokinetic studies. The extended half-life is consistent with the general observation that 2'-O-methylation reduces susceptibility to nucleoside phosphorylases and other catabolic enzymes that cleave the N-glycosidic bond or degrade the sugar moiety.

Pharmacokinetics Plasma half-life Drug metabolism ADME

Selective Incorporation into Oligonucleotides as a C-Nucleoside Phosphoramidite Building Block – Synthetic Chemistry Advantage

2'-O-Methyl-3-deazauridine is a C-nucleoside where the base-sugar linkage is a carbon-carbon bond rather than the typical nitrogen-carbon glycosidic bond. This structural feature confers resistance to acid-catalyzed depurination/depyrimidination during oligonucleotide synthesis and to enzymatic cleavage by N-glycosylases. The compound has been incorporated into diribonucleoside phosphates and model oligonucleotides for studying codon-anticodon interactions [1]. The total synthesis of 2'-O-methyl-3-deazauridine via ribosylated pyridinium triflate intermediate has been reported, establishing a synthetic route for phosphoramidite derivatization [2]. As a phosphoramidite building block, it enables site-specific introduction of a 3-deaza modification in combination with 2'-O-methyl stabilization within synthetic oligonucleotides.

Oligonucleotide synthesis Phosphoramidite C-nucleoside Solid-phase synthesis

Procurement-Relevant Application Scenarios for 2'-O-Methyl-3-deazauridine


Pharmacokinetic Bioanalysis: Validated Internal Standard for Clinical 3-Deazauridine Quantification

In clinical pharmacology laboratories conducting therapeutic drug monitoring of 3-deazauridine, 2'-O-methyl-3-deazauridine is the validated internal standard for reverse-phase HPLC analysis. The method uses a C18 column with 0.1 M ammonium acetate (pH 4.0) plus 5% methanol as mobile phase. The compound's UV absorbance ratio of 3.0 at 280/254 nm provides unambiguous peak identification, enabling accurate quantification of 3-deazauridine at clinically relevant concentrations (steady-state plasma ~22 µg/mL). This application is directly supported by the published method that achieved quantification in leukemia patients receiving 36-hour infusions at 5.0 mg/kg/h [1].

Negative Control for CTP Synthetase Inhibition and Antitumor Mechanism Studies

For researchers investigating the mechanism of action of 3-deazauridine as a CTP synthetase inhibitor, 2'-O-methyl-3-deazauridine serves as an ideal negative control. In direct comparative testing, the 2'-O-methyl derivative was uniformly inactive in L1210 leukemia cell culture, while 3-deazauridine inhibits growth at 6 µM. This stark functional difference demonstrates that an intact 2'-hydroxyl group is essential for antileukemic activity. The compound is equally inactive against bacterial strains, confirming its lack of broad-spectrum antimicrobial activity. This makes it a clean negative control for dissecting structure-activity relationships in 3-deazauridine analog series [2].

Modified Oligonucleotide Synthesis: Dual 3-Deaza and 2'-O-Methyl Building Block

Custom oligonucleotide synthesis facilities and antisense/siRNA research programs can employ 2'-O-methyl-3-deazauridine as a phosphoramidite building block to introduce site-specific modifications. The 3-deaza modification confers acid-stable C-nucleoside character, while the 2'-O-methyl group provides predictable duplex stabilization of +0.5 to +1.1 °C per modification relative to unmodified RNA. The total synthesis route via ribosylated pyridinium triflate establishes the feasibility of phosphoramidite derivatization. This building block enables the construction of oligonucleotides with combined chemical stability (acid-resistant C-C glycosidic bond) and thermal stability (North-conformer preorganization) that are unattainable with either 3-deazauridine or 2'-O-methyluridine alone [3][4].

Retroviral Reverse Transcriptase Substrate Studies: HIV-1 and AMV RT Enzymology

Based on MeSH annotation confirming that 2'-O-methyl-3-deazauridine is a substrate for HIV-1 and AMV reverse transcriptases as well as DNA polymerases, the compound is relevant for enzymology studies investigating nucleoside analog recognition, incorporation kinetics, and fidelity effects. Unlike 3-deazauridine, which exerts antiviral activity primarily through CTP synthetase inhibition and lethal mutagenesis, the 2'-O-methyl analog may serve as a probe for studying how combined base and sugar modifications influence substrate selection by retroviral polymerases. This application is directly supported by the curated MeSH annotation derived from published primary literature [5].

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